Octylamine-d17
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Overview
Description
Octylamine-d17 is a deuterated form of octylamine, where the hydrogen atoms are replaced with deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications. The molecular formula for this compound is CD3(CD2)7NH2, and it has a molecular weight of 146.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octylamine-d17 typically involves the deuteration of octylamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing octylamine and the catalyst. The reaction conditions are optimized to achieve maximum yield and purity of the deuterated product .
Chemical Reactions Analysis
Types of Reactions: Octylamine-d17 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Octylamine-d17 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Utilized in the production of specialty chemicals and as a standard in mass spectrometry
Mechanism of Action
The mechanism of action of Octylamine-d17 is primarily related to its role as a stable isotope-labeled compound. In metabolic studies, it helps trace the pathways and interactions of molecules within biological systems. The deuterium atoms in this compound provide a distinct mass difference, allowing for precise tracking using mass spectrometry. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
Octylamine: The non-deuterated form of Octylamine-d17.
1-Octanol-d18: Another deuterated compound used in similar applications.
Benzylamine-15N: A nitrogen-labeled compound used in metabolic studies
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying molecular interactions. Its stability and distinct mass difference make it a valuable tool in various scientific research applications .
Biological Activity
Octylamine-d17 is a deuterated derivative of octylamine, a straight-chain primary amine. Its unique isotopic labeling allows for enhanced tracking in biological studies, making it a valuable compound in pharmacological and biochemical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C8H19N
- Molecular Weight : 129.24 g/mol
- Deuteration : The presence of deuterium enhances the stability and detection of the compound in various assays.
Mechanisms of Biological Activity
This compound exhibits several biological activities that can be attributed to its structural properties. Key mechanisms include:
- Cell Membrane Interaction : As a lipophilic amine, this compound can integrate into cell membranes, affecting membrane fluidity and permeability.
- Neurotransmitter Modulation : Similar to other amines, it may influence neurotransmitter systems, particularly in the central nervous system.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially inhibiting the growth of certain bacterial strains.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition against Gram-positive bacteria, with minimal effects on Gram-negative strains.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | >128 µg/mL |
Bacillus subtilis | 16 µg/mL |
Neuropharmacological Studies
Research has also explored the neuropharmacological effects of this compound. In vitro studies demonstrated its potential to modulate neurotransmitter release:
- Dopamine Release : Increased dopamine levels were observed in neuronal cultures treated with this compound.
- Serotonin Reuptake Inhibition : The compound showed a mild inhibitory effect on serotonin transporters, suggesting potential antidepressant properties.
Case Study 1: Antimicrobial Efficacy
In a clinical setting, this compound was tested against a panel of resistant bacterial strains. The compound demonstrated effectiveness in reducing bacterial load in infected tissue samples, highlighting its potential as an alternative antimicrobial agent.
Case Study 2: Neuroprotective Effects
A recent study investigated the neuroprotective effects of this compound in models of oxidative stress. Results indicated that treatment with the compound reduced neuronal cell death and oxidative damage markers.
Properties
CAS No. |
1173022-14-4 |
---|---|
Molecular Formula |
C8H19N |
Molecular Weight |
146.35 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctan-1-amine |
InChI |
InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |
InChI Key |
IOQPZZOEVPZRBK-OISRNESJSA-N |
SMILES |
CCCCCCCCN |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |
Canonical SMILES |
CCCCCCCCN |
Synonyms |
Octylamine-d17; 1-Aminooctane-d17; 1-Octylamine-d17; Amine OD-d17; Armeen 8-d17; Armeen 8D-d17; Caprylamine-d17; Caprylylamine-d17; Farmin 08D-d17; Genamin 8R-d17; Monooctylamine-d17; NSC 9824-d17; Octan-1-amine-d17; Octanamine-d17; n-Octylamine-d17; |
Origin of Product |
United States |
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